![molecular formula C22H21N3O6S B3569753 N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3569753.png)
N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Overview
Description
N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, also known as EPNP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cysteine protease cathepsin B and has been shown to have potential therapeutic applications in various diseases such as cancer and Alzheimer's disease.
Mechanism of Action
N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide exerts its inhibitory effect on cathepsin B by binding to the active site of the enzyme and blocking its activity. The nitrophenylsulfonyl group of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide interacts with the cysteine residue in the active site of cathepsin B, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects:
N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been shown to improve cognitive function and reduce amyloid-beta peptide levels in the brains of Alzheimer's disease transgenic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide is its potency as a cathepsin B inhibitor. It has been shown to be more potent than other inhibitors such as CA074 and CA074Me. However, one of the limitations of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer and Alzheimer's disease. Another direction is to develop more soluble analogs of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide that can be used in a wider range of experimental settings. Additionally, the development of imaging agents that can target cathepsin B in vivo could facilitate the use of N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide in clinical settings.
Scientific Research Applications
N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease that plays a critical role in various pathological conditions such as cancer, Alzheimer's disease, and osteoporosis. N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to reduce amyloid-beta peptide levels in the brains of Alzheimer's disease transgenic mice, suggesting a potential role in the treatment of this disease.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-2-31-20-14-8-6-12-18(20)23-22(26)16-24(17-10-4-3-5-11-17)32(29,30)21-15-9-7-13-19(21)25(27)28/h3-15H,2,16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNUKZOKNRIDTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.